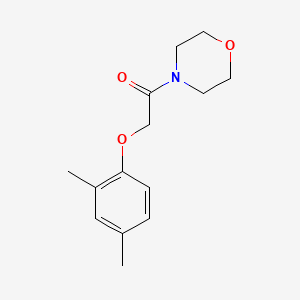![molecular formula C5H8O3 B6232129 1,5-dioxaspiro[2.4]heptan-7-ol CAS No. 2742660-90-6](/img/no-structure.png)
1,5-dioxaspiro[2.4]heptan-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dioxaspiro[2.4]heptan-7-ol, also known as 1,5-dioxaspiro[4.5]decan-8-one, is a cyclic ether compound with a molecular formula of C8H14O2 and a molecular weight of 146.2 g/mol. It is a colorless liquid with a boiling point of 175°C, and a flash point of 80°C. This compound is a widely used compound in the pharmaceutical, chemical, and food industries, as well as in research laboratories. It is used as an intermediate in the synthesis of various pharmaceuticals, as a solvent for organic reactions, and as a starting material for the synthesis of various other compounds.
Mecanismo De Acción
1,5-Dioxaspiro[2.4]heptan-7-ol is used in a variety of scientific research applications due to its unique chemical properties. It is a cyclic ether, which means that it has a ring structure with an oxygen atom in the center. This structure allows it to form strong hydrogen bonds with other molecules, making it an ideal solvent for organic reactions. Additionally, its cyclic structure provides stability and prevents it from undergoing rapid hydrolysis, making it an ideal intermediate for the synthesis of various compounds.
Biochemical and Physiological Effects
This compound is a colorless liquid with a boiling point of 175°C and a flash point of 80°C. It is not known to have any biochemical or physiological effects, and is generally regarded as safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,5-Dioxaspiro[2.4]heptan-7-ol has several advantages and limitations for use in laboratory experiments. One of the main advantages of using 1,5-dioxaspiro[2.4]heptan-7-olro[2.4]heptan-7-ol is its unique chemical properties, which make it an ideal solvent for organic reactions. Additionally, its cyclic structure provides stability and prevents it from undergoing rapid hydrolysis. However, 1,5-dioxaspiro[2.4]heptan-7-olro[2.4]heptan-7-ol is not suitable for use in biological experiments, as it is not known to have any biochemical or physiological effects.
Direcciones Futuras
1,5-Dioxaspiro[2.4]heptan-7-ol has a wide range of potential applications in the pharmaceutical, chemical, and food industries, as well as in research laboratories. In the future, it could be used as a starting material for the synthesis of various drugs, as a solvent for organic reactions, and as an intermediate in the synthesis of various other compounds. Additionally, it could be used in the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, and thiophenes. Finally, further research could be conducted to investigate the potential biochemical and physiological effects of 1,5-dioxaspiro[2.4]heptan-7-olro[2.4]heptan-7-ol, as well as its potential applications in biological experiments.
Métodos De Síntesis
1,5-Dioxaspiro[2.4]heptan-7-ol is typically synthesized from 1,5-dioxaspiro[2.4]heptan-7-olro[4.5]decan-8-one, which is synthesized from the reaction of 1,4-dioxane and t-butyl alcohol in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction is typically conducted in an inert atmosphere at a temperature of 80-90°C for 1-2 hours. The reaction product is then purified by distillation or recrystallization.
Aplicaciones Científicas De Investigación
1,5-Dioxaspiro[2.4]heptan-7-ol is used in a variety of scientific research applications. It is used in the synthesis of various pharmaceuticals and other compounds, as a solvent for organic reactions, and as an intermediate in the synthesis of various other compounds. It is also used in the synthesis of various organic compounds, such as cyclic ethers, cyclic amines, and cyclic sulfides. Additionally, it is used in the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, and thiophenes.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 1,5-dioxaspiro[2.4]heptan-7-ol can be achieved through a multi-step process involving the protection of a diol and subsequent cyclization to form the spirocyclic ring system.", "Starting Materials": [ "1,5-pentanediol", "p-toluenesulfonic acid", "tetrahydrofuran", "sodium bicarbonate", "acetic anhydride", "sodium borohydride", "acetic acid", "hydrogen peroxide", "sodium hydroxide", "methanol" ], "Reaction": [ "1. Protection of 1,5-pentanediol with acetic anhydride and p-toluenesulfonic acid to form the diacetate derivative.", "2. Deprotection of the diacetate derivative with sodium bicarbonate to yield the diol.", "3. Cyclization of the diol with tetrahydrofuran and p-toluenesulfonic acid to form the spirocyclic ring system.", "4. Reduction of the ketone group in the spirocyclic ring system with sodium borohydride in acetic acid to form the alcohol.", "5. Oxidation of the alcohol with hydrogen peroxide and sodium hydroxide to yield the desired product, 1,5-dioxaspiro[2.4]heptan-7-ol.", "6. Purification of the product by recrystallization from methanol." ] } | |
Número CAS |
2742660-90-6 |
Fórmula molecular |
C5H8O3 |
Peso molecular |
116.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



